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Acetoxy vanillin -

Acetoxy vanillin

Catalog Number: EVT-8436101
CAS Number:
Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Acetoxy vanillin is synthesized from vanillin, which can be obtained through various methods including the oxidation of lignin or guaiacol. The source of vanillin significantly influences the properties and applications of acetoxy vanillin. For instance, natural vanillin derived from vanilla beans possesses distinct sensory qualities compared to synthetic vanillin produced from chemical processes.

Classification

Acetoxy vanillin can be classified as:

  • Chemical Class: Aromatic compounds
  • Functional Group: Esters (due to the acetoxy group)
  • IUPAC Name: 4-hydroxy-3-methoxybenzyl acetate
Synthesis Analysis

Methods

The synthesis of acetoxy vanillin typically involves the acetylation of vanillin using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction protects the hydroxyl group of vanillin while introducing the acetoxy group.

Technical Details

  1. Starting Materials:
    • Vanillin
    • Acetic anhydride or acetyl chloride
    • Pyridine (as a catalyst)
  2. Reaction Conditions:
    • The reaction is usually conducted under anhydrous conditions to prevent hydrolysis.
    • Temperature is maintained at room temperature for several hours.
    • Completion of the reaction is monitored using thin-layer chromatography.
  3. Yield and Purification:
    • The product is typically purified by recrystallization from an appropriate solvent such as ethanol.
Molecular Structure Analysis

Structure

Acetoxy vanillin has a molecular formula of C10H10O4C_{10}H_{10}O_{4} and a molecular weight of approximately 194.18 g/mol. Its structure can be represented as follows:

Structure C9H8O3+CH3COO(Acetoxy group)\text{Structure }\quad \text{C}_{9}\text{H}_{8}\text{O}_{3}+\text{CH}_{3}\text{COO}^-\quad (\text{Acetoxy group})

Data

  • Melting Point: Approximately 60-62 °C
  • Boiling Point: Not extensively documented but expected to be higher than that of vanillin due to increased molecular weight.
  • Solubility: Soluble in organic solvents like dichloromethane and slightly soluble in water.
Chemical Reactions Analysis

Reactions

Acetoxy vanillin can undergo various chemical transformations, including:

  1. Hydrolysis: Under acidic or basic conditions, acetoxy vanillin can revert to vanillin and acetic acid.
  2. Nitration: Introduction of nitro groups can occur at the aromatic ring, leading to derivatives with potential antimicrobial properties.
  3. Formation of Schiff Bases: Reacting with amines can yield Schiff bases, which are important intermediates in organic synthesis.

Technical Details

For example, nitration reactions typically involve treating acetoxy vanillin with fuming nitric acid under controlled temperatures to achieve selective substitution on the aromatic ring.

Mechanism of Action

Process

The mechanism by which acetoxy vanillin exerts its effects, particularly in biological systems, involves its interaction with various enzymes and receptors. The acetoxy group enhances its lipophilicity, facilitating membrane permeability.

Data

Studies have shown that derivatives of acetoxy vanillin exhibit significant antimicrobial activity against pathogens such as Escherichia coli, indicating potential applications in pharmaceuticals and food preservation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a pale yellow solid or oil.
  • Odor: Characteristic sweet vanilla scent due to its structural similarity to vanillin.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to hydrolysis in aqueous environments.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl carbon in the acetoxy group.
Applications

Acetoxy vanillin finds numerous applications across different fields:

  1. Flavoring Agent: Used in food products for its sweet vanilla flavor.
  2. Fragrance Industry: Incorporated into perfumes and scented products due to its pleasant aroma.
  3. Pharmaceuticals: Explored for its antimicrobial properties and potential therapeutic effects against infections .
  4. Organic Synthesis: Serves as a versatile intermediate for synthesizing more complex organic molecules.

Properties

Product Name

Acetoxy vanillin

IUPAC Name

acetyl 4-hydroxy-3-methoxybenzoate

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

InChI

InChI=1S/C10H10O5/c1-6(11)15-10(13)7-3-4-8(12)9(5-7)14-2/h3-5,12H,1-2H3

InChI Key

UFSYKYZISGOEBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)C1=CC(=C(C=C1)O)OC

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